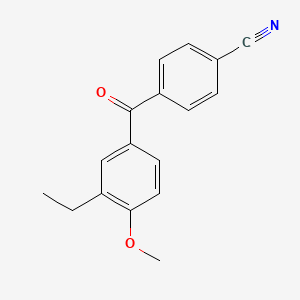

4-(3-ethyl-4-methoxybenzoyl)Benzonitrile

説明

4-(3-Ethyl-4-methoxybenzoyl)benzonitrile is a benzonitrile derivative featuring a benzoyl group substituted with 3-ethyl and 4-methoxy moieties. The compound combines the electron-withdrawing nitrile group with a ketone-linked aromatic system, making it a versatile intermediate in organic synthesis. Benzonitrile derivatives are widely employed in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .

特性

分子式 |

C17H15NO2 |

|---|---|

分子量 |

265.31 g/mol |

IUPAC名 |

4-(3-ethyl-4-methoxybenzoyl)benzonitrile |

InChI |

InChI=1S/C17H15NO2/c1-3-13-10-15(8-9-16(13)20-2)17(19)14-6-4-12(11-18)5-7-14/h4-10H,3H2,1-2H3 |

InChIキー |

ZAPUREPDFMEROM-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C#N)OC |

製品の起源 |

United States |

準備方法

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| 3-ethyl-4-methoxybenzoic acid synthesis | Ethylation of 4-methoxybenzaldehyde, oxidation | Requires control of temperature and stoichiometry | Not specified |

| Acyl chloride formation | Thionyl chloride, reflux, inert atmosphere | Excess SOCl2 removed under reduced pressure | >90 (typical for acyl chlorides) |

| Friedel-Crafts acylation | AlCl3 catalyst, dichloromethane, 0–50 °C | Base addition (pyridine or triethylamine) enhances selectivity | 70–85 |

Note: Yields are approximate and depend on specific experimental setups.

Spectroscopic and Physical Data for Characterization

- Melting Point: Typically determined experimentally; essential for purity assessment.

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR provide structural confirmation, showing characteristic signals for ethyl, methoxy, benzoyl, and nitrile groups.

- Infrared Spectroscopy (IR): Key absorption bands include the carbonyl stretch (~1650 cm^-1) and nitrile stretch (~2220 cm^-1).

- Mass Spectrometry (MS): Molecular ion peak at m/z 273 consistent with molecular weight.

These data are critical for confirming the identity and purity of the synthesized compound.

Comparative Analysis of Preparation Routes

| Preparation Aspect | Friedel-Crafts Acylation Route | Multi-step Functional Group Route |

|---|---|---|

| Starting Materials | Acyl chloride and 4-cyanobenzene | 4-methoxybenzaldehyde and derivatives |

| Number of Steps | Typically 2–3 | 4 or more |

| Reaction Conditions | Mild to moderate temperature, Lewis acid catalysis | Requires oxidation, halogenation, and acylation steps |

| Yield | Moderate to high (70–85%) | Variable, cumulative yield lower |

| Purification Complexity | Moderate | Higher due to multiple intermediates |

| Scalability | Good | More complex, may require optimization |

Research Findings and Practical Notes

- The choice of solvent and temperature critically affects the selectivity and yield of the Friedel-Crafts acylation step.

- Use of bases like triethylamine can neutralize HCl formed during acylation, improving reaction efficiency.

- Side reactions such as polyacylation or rearrangements are minimized by controlling stoichiometry and reaction time.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

- Quantitative structure–activity relationship (QSAR) studies suggest that the ethyl and methoxy substituents influence biological activity, emphasizing the importance of precise synthetic control.

化学反応の分析

Types of Reactions

4-(3-ethyl-4-methoxybenzoyl)Benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-(3-ethyl-4-methoxybenzoyl)Benzonitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 4-(3-ethyl-4-methoxybenzoyl)Benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to specific biological effects.

類似化合物との比較

Structural Analogues and Functional Group Variations

The compound shares structural similarities with other benzonitrile derivatives, differing primarily in substituents and functional groups. Key comparisons include:

*Calculated based on molecular formula C₁₇H₁₄N₂O₂.

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound is electron-donating, enhancing the electron density of the benzoyl ring compared to electron-withdrawing groups like bromo or formyl in other derivatives (e.g., ). This difference influences reactivity in electrophilic substitution reactions.

- Bioactivity : Derivatives with hydroxyl groups (e.g., 3-ethyl-4-hydroxy-5-methylbenzonitrile ) often exhibit higher solubility and bioavailability, whereas methoxy or benzoyl groups may enhance stability in hydrophobic environments.

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: Compounds like 4-[(4-hydroxy-2-pyrimidinyl)amino]benzonitrile (a precursor for HIV inhibitors ) highlight the role of benzonitriles in antiviral drug development. The target compound’s benzoyl group may similarly serve in kinase inhibitor synthesis.

- Agrochemicals : Derivatives such as 4-[3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile (Ru 59063) are used in herbicide formulations .

- Catalysis : Benzonitrile derivatives with boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) are pivotal in Suzuki-Miyaura cross-coupling reactions .

Physicochemical Properties

- Solubility : Methoxy and benzoyl groups likely render the compound lipophilic, reducing aqueous solubility compared to hydroxyl-containing analogs (e.g., ).

- Thermal Stability: The benzoyl group may enhance thermal stability, as seen in 4-(4-cyanobenzoylmethyl)benzonitrile, which forms stable crystals suitable for X-ray analysis .

Q & A

Q. What synthetic strategies are effective for preparing 4-(3-ethyl-4-methoxybenzoyl)benzonitrile?

A multi-step approach is recommended, starting with Friedel-Crafts acylation to introduce the benzoyl group to a methoxy-substituted benzene ring, followed by functionalization with an ethyl group. Nitrile introduction can be achieved via nucleophilic substitution or palladium-catalyzed cyanation. For example, analogous compounds (e.g., 4-(hydroxymethyl)benzonitrile) use hydroxymethylation followed by oxidation . Purification via column chromatography with ethyl acetate/hexane mixtures (3:7 v/v) is typical .

Q. Which spectroscopic methods are most reliable for structural elucidation of this compound?

- IR spectroscopy : Identifies nitrile (C≡N stretch ~2220 cm⁻¹), carbonyl (C=O ~1680 cm⁻¹), and methoxy (C-O ~1250 cm⁻¹) groups .

- NMR : H NMR reveals ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet), methoxy (δ 3.8–4.0 ppm, singlet), and aromatic protons (δ 7.0–8.0 ppm). C NMR confirms nitrile (δ ~115 ppm) and carbonyl (δ ~195 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) using ESI+ mode provides molecular ion confirmation .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the molecular design of this compound for target interactions?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces, to assess reactivity. For example, studies on 4-(3-aminophenyl)benzonitrile used DFT to correlate vibrational modes with experimental IR data, aiding in binding site predictions . This approach can guide modifications to enhance biological activity or material properties.

Q. What experimental designs address contradictions in reported bioactivity data?

- Comparative SAR analysis : Test structural analogs (e.g., replacing the ethyl group with isopropyl or methoxy with ethoxy) to isolate substituent effects .

- Dose-response profiling : Use in vitro assays (e.g., enzyme inhibition or receptor binding) across multiple concentrations to identify non-linear effects.

- Meta-analysis : Cross-reference data with PubChem BioAssay entries and adjust for variables like solvent polarity or cell line specificity .

Q. How can UPLC-MS/MS be implemented to detect genotoxic impurities in synthesized batches?

Adapt the method validated for Crisaborole impurities:

- Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B).

- Detection : MRM mode for impurities (e.g., bromo-formyl derivatives) with LOD ≤ 0.05% .

Q. What strategies evaluate this compound’s potential in liquid crystal applications?

- Phase behavior analysis : Use differential scanning calorimetry (DSC) and polarized optical microscopy to identify nematic/smectic phases.

- Comparative studies : Benchmark against 4-[4-(4-pentylphenyl)phenyl]benzonitrile, which exhibits nematic behavior due to its multi-ring structure .

- Dielectric constant measurement : Assess polarity and dipole alignment under electric fields .

Methodological Notes

- Data validation : Cross-check spectral data with NIST Chemistry WebBook entries .

- Toxicity screening : Follow protocols for aryl nitriles, including Ames tests for mutagenicity and hepatocyte viability assays .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves conformation details, critical for structure-based drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。